Product packaging for 3-Acetylmorphine(Cat. No.:CAS No. 5140-28-3)

3-Acetylmorphine

Cat. No.: B164165
CAS No.: 5140-28-3
M. Wt: 327.4 g/mol
InChI Key: GMLREHXYJDLZOU-LEPYJNQMSA-N
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Description

3-Acetylmorphine (3-MAM) is a monoester derivative of morphine and a defined metabolite of heroin (diacetylmorphine) . In vivo, heroin undergoes rapid deacetylation to form both 6-monoacetylmorphine (6-MAM) and 3-monoacetylmorphine (3-MAM), which are further hydrolyzed to morphine . Pharmacologically, this compound is characterized by its relatively weak affinity for the μ-opioid receptor . This is because the acetyl group at the 3-position masks the phenolic hydroxy group, which is essential for effective receptor binding . Consequently, 3-MAM possesses significantly lower opioid activity compared to its isomer 6-monoacetylmorphine and the final active metabolite, morphine . The primary research applications for this compound are in the fields of forensic toxicology and pharmacokinetic studies. Its presence, along with 6-MAM and morphine, is a key indicator of heroin use . Furthermore, 3-MAM serves as an important intermediate in chemical and metabolic pathway research, helping to elucidate the complete biotransformation profile of heroin . Notably, certain chemically modified forms of this compound, such as 3-O-acetylmorphine-6-O-sulfate, have been synthesized for research purposes and shown to exhibit potent analgesic activity and high receptor affinity in animal models, highlighting the compound's value in structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B164165 3-Acetylmorphine CAS No. 5140-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3-6,12-14,18,22H,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLREHXYJDLZOU-LEPYJNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183774
Record name 3-Monoacetylmorphine
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5140-28-3, 29593-26-8
Record name 3-Acetylmorphine
Source CAS Common Chemistry
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Record name O(3)-Monoacetylmorphine
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Record name Monoacetylmorphine
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Record name 3-Monoacetylmorphine
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Record name (4R,7S,12bS)-7-hydroxy-3-methyl-2,3,4,4aR,7,7aR-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl acetate
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Record name 3-MONOACETYLMORPHINE
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Chemical Synthesis and Formation Mechanisms of 3 Acetylmorphine

Laboratory Synthesis Pathways from Morphine and Related Precursors

The controlled synthesis of 3-Acetylmorphine from morphine hinges on the differential reactivity of the two hydroxyl groups present in the morphine molecule: a phenolic hydroxyl at the C3 position and an alcoholic hydroxyl at the C6 position.

The synthesis of this compound requires the selective acetylation of the hydroxyl group at the C3 position. The phenolic nature of the C3-hydroxyl group makes it more acidic and reactive compared to the secondary alcoholic hydroxyl group at the C6 position. This difference in chemical reactivity allows for targeted acetylation. mdpi.comresearchgate.net

Incomplete acetylation of morphine using acetic anhydride (B1165640) preferentially yields this compound, demonstrating the higher reactivity of the C3 position. tandfonline.com Chemists exploit this by using specific reaction conditions, such as the presence of a weak base, which facilitates the acetylation at the more reactive C3 site while leaving the C6 hydroxyl group largely unaffected. mdpi.comresearchgate.net

Several acetylating agents can be employed for the synthesis of this compound. The choice of agent and reaction conditions is critical for achieving selectivity and a good yield.

Acetyl Chloride and Acetic Anhydride : These are common acetylating agents used in the synthesis of morphine derivatives. researchgate.net For the selective synthesis of this compound, the reaction is often performed with one equivalent of the acetylating agent in the presence of a weak base. mdpi.com For instance, one method involves suspending morphine in a dry solvent like dichloromethane (B109758) and adding triethylamine, a weak base, to dissolve the morphine. Acetyl chloride is then added slowly to the mixture to perform the acetylation at the C3 position. mdpi.com The synthesis of heroin (diacetylmorphine) involves a more forceful, double acetylation using excess acetic anhydride. researchgate.netsemanticscholar.org

Trifluoroacetic Anhydride (TFAA)/Acetic Acid : An alternative method involves treating morphine at room temperature with a mixture of trifluoroacetic anhydride and acetic acid. This "cold synthesis" method has been shown to produce greater quantities of this compound and 6-Acetylmorphine (B159328) compared to traditional methods using only acetic anhydride at elevated temperatures. researchgate.net

Isotopically labeled standards are essential for the accurate quantification of compounds in biological samples using techniques like mass spectrometry. mdpi.com The synthesis of labeled this compound provides a reliable internal standard for research and forensic analysis.

A strategy for producing 13C-labeled this compound involves starting with an isotopically labeled precursor. mdpi.com For example, [Methyl-13C]morphine can be used as the starting material. This labeled morphine is then acetylated using a labeled acetylating agent, such as [13C2]Acetyl chloride, in the presence of a weak base like triethylamine. mdpi.com This multi-labeled approach increases the mass of the final compound significantly, which helps to avoid isotopic interference from the naturally abundant isotopes of the non-labeled analyte during analysis. mdpi.com

Table 1: Example Laboratory Synthesis of Isotopically Labeled this compound

Reactant 1 Reactant 2 Base/Solvent Product
[Methyl-¹³C]morphine [¹³C₂]Acetyl chloride Triethylamine / Dichloromethane [Acetyl-¹³C₂-metyl-¹³C]this compound ([¹³C₃]-6)

Data sourced from a study on the synthesis of ¹³C-labeled opiates. mdpi.com

Utilization of Specific Acetylating Agents in Controlled Synthesis

In Vitro and Non-Enzymatic Formation Processes

This compound can also be formed outside of deliberate laboratory synthesis, through chemical reactions in specific environments. This is particularly relevant in forensic contexts, where the presence of this compound could arise from postmortem chemical transformations.

Research has demonstrated that this compound can be formed through a non-enzymatic chemical reaction between morphine and aspirin (B1665792) (acetylsalicylic acid). oup.comoup.com This process is a direct trans-esterification, where the acetyl group from aspirin is transferred to the morphine molecule. oup.com

The chemical mechanism involves the nucleophilic attack of the phenolic hydroxyl group at the C3 position of morphine on the acetyl group of aspirin. oup.comoup.com This reaction yields this compound and salicylic (B10762653) acid as the products. oup.com Studies have shown that under these conditions, the formation of this compound is favored over the formation of 6-Acetylmorphine, potentially due to steric factors. oup.comoup.com The reaction was confirmed to be non-enzymatic, as the addition of enzyme inhibitors such as sodium fluoride (B91410) did not prevent the formation of the acetylated morphine products. oup.com

The rate and extent of the non-enzymatic formation of this compound are significantly influenced by environmental conditions, particularly pH and the composition of the surrounding medium (matrix).

Influence of pH : The formation of this compound from morphine and aspirin is highly pH-dependent. The reaction is most efficient at a pH of 4 or greater. oup.comnih.gov At highly acidic conditions, such as pH 1 and 2, virtually no this compound is formed. oup.comoup.com As the pH increases from 3, the production of this compound also increases. oup.comoup.com In one study using postmortem gastric contents, the highest formation of this compound was observed at pH 6. oup.comoup.com

Influence of Matrix Composition : The medium in which the reaction occurs also plays a crucial role. Studies comparing the formation of this compound in postmortem gastric contents versus deionized (DI) water found that the production was significantly higher in the gastric matrix. oup.comnih.gov For instance, after a 26-hour incubation at pH 3, the concentration of this compound was 174 ng/mL in gastric contents, whereas it was only 77 ng/mL in DI water. oup.comoup.com At a pH of 6, the production of this compound in gastric contents was approximately 10-fold higher than that of 6-Acetylmorphine. oup.comoup.com

Table 2: Effect of pH and Matrix on this compound Formation After 26 Hours

pH 3-AM Concentration in Gastric Contents (ng/mL) 3-AM Concentration in Deionized Water (ng/mL)
3 174 77
4 >174 (not specified) >77 (not specified)
5 >174 (not specified) >77 (not specified)
6 1,022 >77 (not specified)

Data represents concentrations formed from morphine and aspirin after 26 hours of incubation. Sourced from a study by Naso-Kaspar et al. oup.comoup.com

Comparative Analysis of this compound and 6-Acetylmorphine In Vitro Generation

The formation of this compound and its isomer, 6-acetylmorphine, can occur under specific in vitro conditions, notably through the interaction of morphine with acetylating agents. A key study has demonstrated the non-enzymatic formation of both 3-AM and 6-AM from the reaction of morphine with aspirin (acetylsalicylic acid) in aqueous solutions and postmortem gastric contents. drugbank.comnih.govoup.comoup.com

In this transesterification reaction, the acetyl group from aspirin is transferred to one of the hydroxyl groups of the morphine molecule. drugbank.com The phenolic hydroxyl group at the 3-position and the alcoholic hydroxyl group at the 6-position of morphine are both potential sites for this acetylation. Research has shown that the formation of 3-AM is often favored over 6-AM in these conditions, a preference attributed to steric factors. drugbank.com

The pH of the solution is a critical factor influencing the rate of formation of both isomers, with optimal production occurring at a pH of 4 or higher. nih.govresearchgate.net In studies conducted in postmortem gastric contents, the concentration of 3-AM formed was found to be approximately ten times greater than that of 6-AM. nih.govresearchgate.net Furthermore, the production of 3-AM was roughly twice as high in gastric contents compared to deionized water, suggesting a matrix effect on its formation, whereas the generation of 6-AM did not appear to be significantly affected by the matrix. nih.govresearchgate.net

A study on the partial acetylation of morphine sulphate using acetyl chloride also revealed the preferential formation of 6-acetylmorphine, with only trace amounts of this compound and heroin being produced in some experiments. nih.gov This highlights that the choice of acetylating agent and reaction conditions can significantly influence the ratio of the two mono-acetylated isomers.

Table 1: Comparative In Vitro Generation of 3-AM and 6-AM from Morphine and Aspirin

ParameterThis compound (3-AM)6-Acetylmorphine (6-AM)Reference
Favored Product (in Aspirin/Morphine reaction)Preferential productFormed, but generally in lower quantities drugbank.com
Optimal pH for Formation≥ 4≥ 4 nih.gov
Concentration Ratio in Gastric Contents (3-AM:6-AM)~101 nih.gov
Matrix Effect (Gastric Contents vs. Water)Production approximately twice as high in gastric contentsProduction not significantly affected by matrix nih.gov

Formation as an Intermediate or Byproduct in Illicit Opioid Synthesis

The primary route for the synthesis of illicit heroin (diacetylmorphine) is the acetylation of morphine, which is typically extracted from opium. europa.eu This process involves the use of acetylating agents, most commonly acetic anhydride. europa.euun.org

Role in the Diacetylation Cascade from Morphine to Heroin

The conversion of morphine to heroin is a diacetylation reaction, where both the 3- and 6-hydroxyl groups of the morphine molecule are acetylated. wikipedia.org In this process, the formation of mono-acetylated intermediates, this compound and 6-acetylmorphine, can occur. The reaction of morphine with acetic anhydride is typically heated to ensure the completion of the diacetylation to heroin. researchgate.netunodc.org

While both 3-AM and 6-AM can be formed during the synthesis, the relative amounts can vary depending on the specific clandestine manufacturing process used. researchgate.net The difference in reactivity between the phenolic 3-hydroxyl group and the alcoholic 6-hydroxyl group can lead to the selective formation of this compound under certain conditions, such as the use of a weak base. mdpi.com However, in the typical illicit production of heroin where an excess of a strong acetylating agent like acetic anhydride is used, the reaction is driven towards the formation of the diacetylated product, heroin. un.orggoogle.com

Identification in Impurity Profiling of Clandestine Preparations

This compound is frequently identified as a byproduct in samples of illicit heroin. un.org Forensic laboratories analyze the impurity profile of seized heroin samples to determine their chemical signature. This signature can provide valuable intelligence, helping to link different seizures to a common manufacturing source and to understand the synthetic route employed. dea.govacs.org

The presence and relative abundance of this compound, along with other opium alkaloids and reaction byproducts such as 6-acetylmorphine, acetylcodeine, noscapine, and papaverine, are key components of this impurity profile. un.org The detection of these impurities can be accomplished using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netnih.gov The occasional higher abundance of this compound compared to 6-acetylmorphine in some high-purity heroin samples has been noted as an unusual characteristic. un.org The analysis of these byproducts is a critical tool for law enforcement and forensic chemists in the effort to track the trafficking and production of illicit heroin. drugbank.comacs.org

Metabolic Pathways and Biotransformational Studies of 3 Acetylmorphine and Precursors

Enzymatic Hydrolysis of Heroin to Monoacetylmorphines

Heroin is subject to rapid, sequential deacetylation by esterase enzymes found throughout the body, including in the liver, brain, and blood plasma. wikipedia.orgresearchgate.netresearchgate.net This process begins almost immediately upon administration, converting the relatively inactive heroin molecule into pharmacologically potent metabolites. nih.gov The primary pathway involves the hydrolysis of the ester bond at the 3-position, yielding 6-monoacetylmorphine (6-MAM), which is then further hydrolyzed to morphine. semanticscholar.orgresearchgate.net

In humans, the deacetylation of heroin is predominantly catalyzed by two key liver enzymes: human carboxylesterase-1 (hCE-1) and human carboxylesterase-2 (hCE-2). nih.govnih.gov These enzymes are critical in the detoxification of various xenobiotics and the activation of many ester-containing prodrugs. nih.gov Both hCE-1 and hCE-2 efficiently catalyze the hydrolysis of heroin to 6-monoacetylmorphine. researchgate.netnih.gov

However, studies have demonstrated significant differences in their catalytic efficiencies. hCE-2 exhibits a much greater catalytic efficiency for the conversion of heroin to 6-MAM compared to hCE-1. nih.gov Furthermore, hCE-2 is also substantially more efficient in the subsequent hydrolysis of 6-MAM to morphine. nih.gov Cocaine, another drug metabolized by these enzymes, acts as a competitive inhibitor for both steps of heroin hydrolysis catalyzed by hCE-1 and hCE-2. nih.gov

Table 1: Kinetic Parameters for Heroin Deacetylation by Human Carboxylesterases
EnzymeReactionkcat (min⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (min⁻¹ mM⁻¹)
hCE-1Heroin → 6-MAM439-69
hCE-2Heroin → 6-MAM2186-314
hCE-16-MAM → Morphine--0.024
hCE-26-MAM → Morphine--22
Data sourced from Brzezinski et al. (1997). nih.gov

Butyrylcholinesterase (BChE), an enzyme present in human plasma, is a primary catalyst for the activation of heroin to 6-MAM. nih.gov Computational studies using quantum mechanical/molecular mechanical (QM/MM) free energy calculations have provided detailed insights into the reaction pathway. nih.gov The hydrolysis mechanism follows a two-stage "ping-pong" process typical of serine hydrolases. nih.govbiorxiv.org

Acylation: This stage begins with a nucleophilic attack on the carbonyl carbon of heroin's 3-acetyl group by the hydroxyl oxygen of the catalytic serine residue (Ser198 in BChE). This is followed by the dissociation of the first product, 6-MAM, leaving an acetyl-enzyme intermediate. nih.gov

Deacylation: A water molecule then performs a nucleophilic attack on the carbonyl carbon of the acetyl-enzyme intermediate. This step regenerates the active serine residue and releases the second product, acetic acid. nih.gov

Calculations have revealed that the rate-determining step of the entire process is the transition state associated with the nucleophilic attack by the water molecule during the deacylation stage. nih.gov The oxyanion hole, a structural feature of the enzyme's active site, plays a crucial role by stabilizing this rate-determining transition state. nih.gov The calculated free energy barrier for this reaction (15.9-16.1 kcal/mol) closely matches the activation free energy derived from experimental kinetic data (~16.2 kcal/mol), validating the computational model. nih.gov

Table 2: Kinetic Parameters of Cholinesterases in Heroin Hydrolysis
EnzymeSubstratekcat (min⁻¹)KM (µM)
Acetylcholinesterase (AChE)Heroin21002170
Butyrylcholinesterase (BChE)Heroin1840120
Data sourced from Zheng et al. (2018). nih.gov

Role of Human Carboxylesterases (hCE-1, hCE-2) in Diacetylmorphine Deacetylation

Positional Specificity in Opioid Deacetylation

The heroin molecule possesses two acetyl groups at the C-3 (phenolic) and C-6 (alcoholic) positions of the morphine scaffold. The enzymatic hydrolysis is not random; it exhibits significant positional specificity.

The deacetylation of heroin occurs in a stepwise manner, with the acetyl group at the 3-position being hydrolyzed first. nih.govsemanticscholar.org This initial step is critical for the bioactivation of the compound. Heroin itself has a relatively weak affinity for μ-opioid receptors, largely because the acetyl group at the 3-position masks the phenolic hydroxyl group that is essential for effective receptor binding. wikipedia.org

The removal of the 3-acetyl group to form 6-MAM uncovers this crucial hydroxyl group. 6-MAM shares the high lipophilicity of heroin, allowing it to cross the blood-brain barrier rapidly, but it can bind to μ-opioid receptors without needing further metabolism, making it a highly potent metabolite. ous-research.no The subsequent, slower hydrolysis of the 6-acetyl group converts 6-MAM into morphine. semanticscholar.org In contrast, 3-acetylmorphine (3-MAM), formed by the hydrolysis of the 6-acetyl group first, is a much less active and minor metabolite. wikipedia.orgwikipedia.org The preferential and rapid removal of the 3-acetyl group ensures the efficient formation of the more potent 6-MAM.

Intermediary Role within Opioid Metabolomic Cascades

Heroin and its metabolites are part of a complex metabolomic cascade. Heroin acts as a transport form, delivering its more active metabolites systemically. wikipedia.orgwikipedia.org The metabolic sequence is generally understood as:

Heroin → 6-Monoacetylmorphine (6-MAM) → Morphine

From here, morphine undergoes further phase II metabolism, primarily through glucuronidation, to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). ous-research.noheftpathology.comnih.gov

Table 3: Pharmacological Profile of Heroin and Key Metabolites at the μ-Opioid Receptor (MOR)
CompoundReceptor Binding Affinity (Ki, nM)Classification/Efficacy
Heroin236 - 484Low affinity, higher efficacy than morphine nih.gov
This compound (3-MAM)~124Strong partial agonist nih.govnih.gov
6-Acetylmorphine (B159328) (6-MAM)1.3 - 33.7Strong partial agonist; higher efficacy for β-arrestin recruitment than morphine nih.govnih.gov
Morphine1.0 - 10.4Strong partial agonist nih.govnih.gov
Data compiled from multiple sources. nih.govnih.gov

Pharmacological Characterization: in Vitro Receptor Interactions and Molecular Signaling

Opioid Receptor Binding Affinities and Selectivity Profiles

Research indicates that 3-acetylmorphine possesses a relatively weak affinity for the mu-opioid receptor. researchgate.netwikipedia.org This characteristic is attributed to the presence of the acetyl group at the 3-position of the morphine molecule. researchgate.netwikipedia.org The phenolic hydroxyl group at this position is crucial for high-affinity binding to the MOR. nih.govnih.gov Masking this hydroxyl group with an acetyl moiety, as is the case with this compound, diminishes its binding capacity. rgpv.ac.in

When compared to its parent compound, heroin, and its fellow metabolite, 6-acetylmorphine (B159328) (6-AM), as well as morphine, the differences in mu-opioid receptor affinity are pronounced. 6-acetylmorphine, which retains the free 3-hydroxyl group, exhibits a significantly higher affinity for the MOR than heroin. nih.gov Morphine also demonstrates a high affinity. nih.gov

One study measuring the displacement of a radiolabeled ligand from rat brain opiate binding sites reported IC50 values, which represent the concentration of a drug that is required for 50% inhibition of binding. Lower IC50 values indicate a higher binding affinity. The study found the following IC50 values: morphine = 53 nM and 6-acetylmorphine = 73 nM. nih.gov While this particular study did not include this compound, the generally accepted lower affinity of 3-AM suggests its IC50 value would be considerably higher.

CompoundIC50 (nM)
Morphine53 nih.gov
6-Acetylmorphine73 nih.gov
This compoundData not available from the same study

Mu-Opioid Receptor (MOR) Ligand Properties

G-Protein Coupled Receptor (GPCR) Signal Transduction

Upon binding to the mu-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.

Despite its lower binding affinity, this compound has been classified as a "strong" partial agonist in terms of its ability to activate the G(i)-protein signaling pathway. researchgate.netresearchgate.net In cellular assays using FRET-based methods, this compound demonstrated efficacy in the nanomolar range for activating G(i)-proteins. researchgate.netresearchgate.net This suggests that while its initial binding may be weaker, it is still capable of inducing a robust conformational change in the receptor to facilitate G-protein coupling and activation.

In addition to G-protein activation, agonist binding to the MOR can also trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating their own signaling cascades. This compound has been shown to be a "strong" partial agonist for β-arrestin recruitment, with efficacies in the nanomolar range. researchgate.netresearchgate.net Some research has even suggested that certain morphine metabolites, including 6-acetylmorphine, may be biased towards the β-arrestin pathway, exhibiting higher potencies and efficacies for β-arrestin recruitment than for G-protein activation when compared to morphine. researchgate.netresearchgate.netnih.gov

G(i)-Protein Activation Mechanisms in Cellular Assays

Structure-Activity Relationships: Impact of the C3-Acetyl Moiety on Receptor Interaction

The structure of an opioid molecule is intrinsically linked to its pharmacological activity. For this compound, the acetyl group at the C3-position is a key structural feature that significantly influences its interaction with the mu-opioid receptor.

The presence of a free phenolic hydroxyl group at the C3-position of the morphinan (B1239233) scaffold is widely recognized as a critical determinant for high-affinity binding to the mu-opioid receptor. nih.govnih.gov This hydroxyl group is thought to form a crucial hydrogen bond with a specific residue within the receptor's binding pocket, thereby anchoring the ligand and facilitating a high-affinity interaction.

In this compound, this phenolic hydroxyl group is esterified with an acetyl group. This modification prevents the formation of the key hydrogen bond, leading to a reduction in binding affinity. rgpv.ac.in This principle of the C3-hydroxyl group's importance is a cornerstone of the structure-activity relationships of morphine and its derivatives. nih.gov The significantly higher affinity of 6-acetylmorphine, which possesses a free 3-hydroxyl group, further underscores the negative impact of the C3-acetyl moiety on receptor binding. nih.gov

Advanced Analytical Methodologies for 3 Acetylmorphine Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of 3-acetylmorphine from other opiates and matrix components. The choice between gas and liquid chromatography depends on various factors, including the required sensitivity and the complexity of the sample matrix.

GC-MS is a well-established technique for opiate analysis. For the analysis of this compound, specific method parameters are crucial for successful separation and identification. In one study, a Restek Rxi® 5-ms capillary column (30 m × 0.25-mm I.D., 0.25-µm film thickness) was utilized. oup.com The operating parameters involved a splitless injection mode with an injector temperature of 239°C and an initial oven temperature of 150°C, which was ramped up in stages to a final temperature of 250°C. oup.com This method successfully separated 3-AM from 6-AM. oup.com In another instance, trifluoroacetyl derivatives were used for GC-MS analysis, which showed that the this compound standard had a longer retention time than the 6-acetylmorphine (B159328) standard, allowing for their distinction. pnas.org

Table 1: Example GC-MS Operating Parameters for this compound Analysis

Parameter Value
Column Restek Rxi® 5-ms (30 m x 0.25-mm I.D., 0.25-µm film) oup.com
Carrier Gas Helium (1.276 mL/min) oup.com
Injector Temperature 239°C oup.com
Injector Mode Splitless oup.com
Oven Program Initial 150°C (2 min hold), ramp 50°C/min to 200°C (1 min hold), ramp 10°C/min to 250°C (10 min hold) oup.com

| Total Run Time | 19 min oup.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of opiates in complex biological matrices like plasma and urine. aafs.org This technique often requires less sample preparation compared to GC-MS, as derivatization is typically not necessary. univr.it UHPLC systems, in particular, provide rapid and efficient separation. One study utilized a UHPLC-QTOF MS system for the screening of illicit drugs and their metabolites, providing high mass accuracy data for identification. tdx.cat The exact mass for this compound has been reported as 327.147058 g/mol (formula C19H21NO4), a critical piece of data for high-resolution mass spectrometry. univr.ittdx.cat LC-MS/MS analysis can be performed in the positive Multiple Reaction Monitoring (MRM) mode, which enhances specificity and quantification capabilities. aafs.org

Table 2: Example LC-MS/MS Parameters for Opioid Analysis

Parameter Description
System Shimadzu prominence HPLC with a 3200 triple quadrupole mass spectrometer aafs.org
Ionization Mode Electrospray Ionization (ESI), Positive aafs.org
Acquisition Mode Multiple Reaction Monitoring (MRM) aafs.org
Column Ultra II biphenyl (B1667301) 5µ (50 X 2.1mm) aafs.org
Mobile Phase A 0.1% formic acid and 0.2% ammonium (B1175870) formate (B1220265) in de-ionized water aafs.org

| Mobile Phase B | Acetonitrile (B52724) with 2% water aafs.org |

The structural similarity between this compound and 6-acetylmorphine presents a significant chromatographic challenge. Successful separation is paramount for accurate identification. Studies have shown that under specific GC-MS conditions, 3-AM elutes immediately after 6-AM, necessitating a high-resolution column and optimized temperature program to prevent peak co-elution. oup.com The use of relative retention times (RRT) can help to mitigate variations in absolute retention times caused by slight changes in chromatographic conditions. univr.it For example, using benzyl (B1604629) fentanyl as a reference, the RRT of this compound was determined to be 0.9713. ojp.gov This approach improves the reliability and reproducibility of identification across different analytical runs and laboratories. univr.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UHPLC-TF-MS)

Sample Preparation and Extraction Strategies

Effective sample preparation is essential to remove interfering substances from the matrix and to concentrate the analyte of interest, thereby improving the reliability and sensitivity of the analysis.

Solid-phase extraction is a widely used technique for the cleanup and concentration of opiates from biological samples such as gastric contents and urine. oup.comaafs.org A common procedure involves a protein precipitation step, followed by extraction using a mixed-mode SPE column. For instance, UCT Clean Screen® ZSDAU020 extraction columns, which are C8/weak anion exchange columns, have been used effectively. oup.comaafs.org The protocol involves conditioning the column, loading the sample, washing away interferences with various solvents, and finally eluting the analytes with a specific solvent mixture. oup.comoup.com

Table 3: Example SPE Protocol for Opiates from Gastric Contents

Step Procedure
Pre-treatment 1 mL sample + 1 mL acetonitrile (protein precipitation), vortex, stand, add 3 mL of 0.1 M sodium phosphate (B84403) buffer (pH 6), centrifuge. oup.comoup.com
Column Conditioning 3 mL methanol, 2 mL DI water, 1.5 mL of 0.1 M phosphate buffer (pH 6). oup.com
Sample Loading Apply supernatant from pre-treatment step to the conditioned column. oup.com
Washing 2 mL DI water, 2 mL 100 mM acetate (B1210297) buffer (pH 4.5), 2 mL methanol. oup.com

| Elution | 3 mL of methylene (B1212753) chloride:isopropanol (80:20 v/v) with 2% ammonium hydroxide. oup.com |

Derivatization is a chemical modification process often required for GC-MS analysis to improve the thermal stability and volatility of polar analytes like morphine and its acetylated metabolites. univr.it Various reagents can be used, including pentafluoropropionic anhydride (B1165640) and acetic anhydride. researchgate.netojp.gov One procedure involves using acetic anhydride, which converts both this compound and 6-acetylmorphine, as well as any present morphine, into diacetylmorphine (heroin). ojp.gov This can be useful for determining total morphine and its acetylated precursors but prevents the individual quantification of each compound. ojp.gov Other methods use trifluoroacetyl or trimethylsilyl (B98337) derivatives to analyze the acetylmorphine isomers individually. pnas.orgmdpi.com For example, trifluoroacetyl derivatives of 3-AM and 6-AM were shown to have different GC retention times and fragmentation patterns, allowing for their differentiation. pnas.org

Solid-Phase Extraction (SPE) Protocols for Biological Matrices

Mass Spectrometric Detection and Quantification Parameters

The accurate detection and quantification of this compound (3-AM) in complex biological matrices rely heavily on the precise application of mass spectrometry (MS). This technique, often coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC), offers unparalleled sensitivity and specificity. The optimization of MS parameters is a critical step in method development, ensuring reliable and reproducible results for forensic and research purposes.

Optimization of Selected Ion Monitoring (SIM) and Full-Scan Mass Spectrometry

Mass spectrometers can be operated in different data acquisition modes, primarily full-scan and selected ion monitoring (SIM), each offering distinct advantages for the analysis of this compound.

Full-Scan Mass Spectrometry: In full-scan mode, the mass spectrometer scans across a wide range of mass-to-charge ratios (m/z), generating a complete mass spectrum for the compounds as they elute from the chromatography column. scioninstruments.com This mode is exceptionally valuable for qualitative analysis and the initial identification of unknown compounds, as the resulting spectrum provides a "fingerprint" of the molecule's fragmentation pattern. scioninstruments.comoup.com For this compound, a full-scan analysis allows for its unambiguous identification, especially when a certified reference standard is available for comparison. oup.comoup.com However, a significant limitation of full-scan mode is its relatively lower sensitivity, as the detector's time is divided across a broad mass range. scioninstruments.comthermofisher.com

Selected Ion Monitoring (SIM): To achieve higher sensitivity and selectivity, particularly for quantifying trace amounts of a substance, the SIM mode is employed. scioninstruments.com In this mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. scioninstruments.com By focusing on these pre-selected ions, the instrument can increase the dwell time for each, significantly enhancing the signal-to-noise ratio and allowing for much lower detection limits. scioninstruments.com For the analysis of derivatized 3-AM, specific ions are chosen to ensure both quantification and qualification. For example, in one GC-MS method, the ions selected to monitor 3-AM were m/z 357 (quantifier), 329, and 356 (qualifiers). oup.comoup.com The ratio of the qualifier ions to the quantifier ion must remain constant and match that of a known standard, providing a high degree of confidence in the identification.

The choice between full-scan and SIM mode depends on the analytical goal. Full-scan is indispensable for initial method development and identification of unexpected analytes, while SIM is the mode of choice for targeted quantification due to its superior sensitivity. scioninstruments.comoup.com

Table 1: GC-MS Parameters for this compound Analysis

ParameterSetting/ValueReference
Acquisition ModeSelected Ion Monitoring (SIM) oup.com, oup.com
Quantifier Ion (m/z)357 oup.com
Qualifier Ions (m/z)329, 356 oup.com, oup.com
Acquisition ModeFull-Scan oup.com, oup.com
PurposeInitial Identification / Structural Confirmation oup.com, oup.com

Calibration Curve Development, Linearity, and Precision Evaluation (e.g., LOQ, ULOQ)

To ensure that analytical results are accurate and reliable, a quantitative method must be validated by assessing its linearity, limits of detection and quantification, and precision. mdpi.com This is achieved by constructing a calibration curve.

A calibration curve is generated by analyzing a series of standards prepared at known concentrations. upf.edu The instrument's response (e.g., peak area ratio of the analyte to an internal standard) is plotted against the corresponding concentration. For this compound, one study established a calibration range from 10 ng/mL to 1,000 ng/mL. oup.com

Linearity: Linearity assesses how well the calibration curve fits a straight line. It is typically evaluated by the coefficient of determination (R²). A value close to 1.000 indicates a strong linear relationship. oup.com In a study on the in vitro formation of acetylmorphine, the analysis of 3-AM yielded a quadratic calibration curve with an R² value of 1.000, demonstrating excellent fit over the tested range. oup.comoup.com

Limit of Quantification (LOQ) and Upper Limit of Quantification (ULOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.comnih.gov The ULOQ is the highest concentration within that range. For 3-AM, the LOQ was determined to be 10 ng/mL, while the ULOQ was 1,200 ng/mL. oup.comoup.com For the related compound 6-acetylmorphine (6-AM), the LOQ and ULOQ were 4 ng/mL and 160 ng/mL, respectively, in the same study. oup.comoup.com

Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). While specific precision data for 3-AM was not available in the cited study due to sourcing limitations, the precision for 6-AM was reported with an intra-run CV of 8.32% and an inter-run CV of 10.77%, illustrating typical performance parameters for such an assay. oup.com

Table 2: Calibration and Precision Parameters for Acetylmorphine Analysis

AnalyteParameterValueReference
This compound (3-AM)Calibration Curve FitQuadratic oup.com, oup.com
Coefficient of Determination (R²)1.000 oup.com, oup.com
LOQ10 ng/mL oup.com, oup.com
ULOQ1,200 ng/mL oup.com, oup.com
6-Acetylmorphine (6-AM)Calibration Curve FitLinear oup.com, oup.com
Coefficient of Determination (R²)0.996 oup.com, oup.com
Intra-run Precision (%CV)8.32% oup.com
Inter-run Precision (%CV)10.77% oup.com

Application of Isotope-Labeled Internal Standards for Quantification Accuracy

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. ntnu.noforensicresources.org A SIL-IS is a version of the target analyte where one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). ntnu.nonih.gov

For the quantification of this compound, an ideal internal standard would be this compound-d₃ or another isotopically labeled variant. While the direct use of 3-AM-d₃ is less commonly cited, the principle is well-established through the use of SIL-IS for related opiates, such as 6-acetylmorphine-d₃, morphine-d₃, and codeine-d₃. nih.govcerilliant.comnih.gov

The key advantage of a SIL-IS is that it behaves almost identically to the unlabeled analyte during sample preparation (e.g., extraction, derivatization) and chromatographic analysis. ntnu.no Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, these variations can be effectively normalized, correcting for inconsistencies and significantly improving the accuracy of quantification. ntnu.no This is particularly important for mitigating matrix effects, which can unpredictably alter the ionization efficiency of the analyte. forensicresources.org Deuterium-labeled standards are common, but ¹³C-labeled standards are sometimes preferred as they are less likely to exhibit chromatographic separation (isotope effect) from the native analyte, ensuring they co-elute perfectly and experience the exact same matrix conditions at the time of ionization. ntnu.no

Forensic and Toxicological Analytical Research Applications of 3 Acetylmorphine Detection

Interpretative Challenges in Differentiating Opioid Exposure Sources

The detection of specific opioid metabolites is crucial in forensic toxicology to determine the exact substance of abuse. While 6-acetylmorphine (B159328) (6-AM) is a well-established marker for heroin use, the presence of its isomer, 3-acetylmorphine (3-AM), introduces complexities in interpreting toxicological findings.

Distinguishing Heroin Use from Other Morphine Exposure Scenarios

The identification of 6-AM in biological samples is generally considered definitive evidence of heroin administration. nih.govoup.com However, the possibility of other morphine exposure scenarios leading to the presence of acetylated morphine derivatives necessitates a careful and comprehensive analysis. For instance, the detection of 3-AM alongside 6-AM can provide additional context. While heroin metabolizes to both 6-AM and morphine, the presence of 3-AM is less commonly associated with direct heroin metabolism and may suggest other sources or chemical transformations. nih.govoup.com

One area of research has explored whether the co-ingestion of morphine and aspirin (B1665792) could lead to the in-vivo formation of acetylmorphine, thereby complicating the interpretation of results. nih.gov However, studies have indicated that the in-vivo formation of 6-AM from the co-administration of aspirin and morphine is a rare occurrence. nih.gov When such a scenario is suspected, monitoring for 3-AM is recommended. nih.gov Furthermore, analysis of hair samples for 6-acetylmorphine has been suggested as a method to differentiate heroin use from other opiate exposures, such as from poppy seeds or licit morphine and codeine use. researchgate.netnih.gov It is important to note that environmental contamination can be a source of false positives in hair analysis. researchgate.netnih.govoup.com

In some instances, distinguishing between heroin and morphine exposure can be achieved by analyzing the metabolic profile. For example, studies in mice have shown that while both heroin and morphine affect lipid metabolism and the tricarboxylic acid (TCA) cycle, certain metabolites can serve as potential markers to differentiate between the two. mdpi.com Specifically, aspartic acid and valine in serum, and citric acid, 3-hydroxybutyric acid, γ-aminobutyric acid, and ornithine in urine have been identified as potential differentiating markers. mdpi.com

Implications of In Vitro this compound Formation on Forensic Interpretations

A significant challenge in forensic toxicology is the potential for in vitro formation of acetylated morphine derivatives, which can lead to misinterpretation of results. Research has demonstrated that 3-AM and 6-AM can be formed when morphine and aspirin are incubated together in postmortem gastric contents or even in deionized water. nih.govoup.com This non-enzymatic reaction is a trans-esterification process where the acetyl group from aspirin is transferred to morphine. oup.com

The formation of these compounds is dependent on pH, with optimal production occurring at a pH of 4 or higher. nih.govoup.com Notably, under these conditions, the formation of 3-AM is favored over 6-AM, with concentrations of 3-AM being approximately ten times higher than 6-AM in gastric contents. nih.govoup.com The preferential formation of 3-AM is thought to be due to steric factors. oup.com The production of 3-AM was also found to be about twice as high in gastric contents compared to water, suggesting a matrix effect. nih.gov These findings are critical as the detection of 6-AM is typically interpreted as evidence of heroin use, but this in vitro formation demonstrates a potential alternative source. oup.com

Postmortem Forensic Analysis and Specimen Characterization

In postmortem investigations, the analysis of various biological matrices is essential for a comprehensive toxicological assessment. The detection and quantification of this compound, alongside other heroin-related metabolites, can provide valuable insights into the circumstances surrounding a death.

Detection and Quantification in Postmortem Biological Matrices (e.g., Gastric Contents, Blood, Urine)

The distribution of heroin and its metabolites can vary significantly across different postmortem specimens. mdpi.com While blood and urine are common matrices for toxicological analysis, other samples such as gastric contents, vitreous humor, and various tissues are also valuable, especially in cases of decomposition. mdpi.comnih.gov

Gastric contents have been identified as a particularly useful matrix for detecting acetylated metabolites. nih.govmdpi.com In instances where morphine and aspirin are present, significant in vitro formation of 3-AM can occur in gastric contents. nih.govoup.com One study found that after 26 hours of incubation at pH 3, the concentration of 3-AM in gastric contents reached 174 ng/mL, while 6-AM was at 18 ng/mL. oup.com

Blood analysis for opiates and their glucuronides is a standard practice in forensic toxicology. medcraveonline.comnih.gov Sensitive methods like liquid chromatography-electrospray ionization mass spectrometry can quantify morphine, its 3- and 6-glucuronides, codeine, codeine glucuronide, and 6-AM in blood. medcraveonline.comnih.gov The limits of quantification for these methods can be as low as 0.5 ng/mL for morphine and 6-AM. medcraveonline.comnih.gov

Urine is another crucial matrix due to its longer detection window for many drugs. mums.ac.ir In cases of suspected heroin use, urine is frequently analyzed for 6-AM. oup.com The presence of 6-AM in urine is a strong indicator of recent heroin use, typically within 24 hours of specimen collection. researchgate.net

The following table summarizes the detection of heroin metabolites in various postmortem samples from a study of 16 heroin-related death cases:

AnalyteStomach Wall Tissue DetectionMedian Concentration (ng/g)
6-monoacetylmorphine75%90
6-acetylcodeine31%20
Morphine100%140
Codeine94%30
Data from a study on 16 heroin-related death cases. mdpi.com

Contextualizing this compound Findings in Death Investigations

The presence of this compound in postmortem samples requires careful interpretation within the broader context of the death investigation. While it is a less active metabolite of heroin compared to 6-AM and morphine, its detection can still provide important information. caymanchem.com

The discovery of 3-AM, especially in the absence of significant 6-AM levels, may point towards scenarios other than direct heroin use. As discussed, the co-ingestion of morphine and aspirin can lead to the formation of 3-AM in the gastric contents. nih.govoup.com Therefore, the analysis of gastric contents for both 3-AM and aspirin (or its metabolites) can be crucial in these situations.

Furthermore, the relative concentrations of heroin, 6-AM, 3-AM, and morphine in various tissues and fluids can help in understanding the timeline of drug use and the potential for postmortem redistribution. mdpi.comnih.gov For instance, a study of heroin-related deaths found that 6-AM was most frequently detected in urine and vitreous humor. oup.com In cases where traditional samples like blood and urine are unavailable due to decomposition, alternative matrices such as stomach wall tissue, hair, and even insect larvae can be analyzed for heroin metabolites. nih.govmdpi.commdpi.com The analysis of stomach wall tissue has been shown to be a viable option, with one study detecting 6-AM in 75% of the cases investigated. mdpi.com

Advanced Analytical Approaches in Forensic Toxicology for Opioid Profiling

The field of forensic toxicology continuously evolves with the development of more sensitive and specific analytical techniques. news-medical.net These advancements are crucial for the accurate identification and quantification of a wide array of opioids and their metabolites, including this compound.

Modern forensic toxicology relies heavily on hyphenated chromatographic techniques coupled with mass spectrometry. medcraveonline.commums.ac.ir Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for their high sensitivity and specificity in drug analysis. nih.govmums.ac.ir These methods allow for the simultaneous determination of multiple analytes in complex biological matrices. medcraveonline.comnih.gov For example, LC-MS/MS methods have been developed for the simultaneous quantification of morphine, its glucuronide metabolites, codeine, and 6-AM in blood. nih.gov

Other advanced techniques are also being employed for opioid profiling. Raman spectroscopy, for instance, can reveal a sample's molecular structure and has been used to detect trace levels of fentanyl in contaminated mixtures. news-medical.net Aptamer-based sensors offer a highly specific and high-affinity binding technique for targeting substances like fentanyl at low concentrations. news-medical.net

Metabolomics, which provides a comprehensive "fingerprint" of an individual's metabolic state, is an emerging approach in forensic toxicology. mdpi.commdpi.com Untargeted metabolomics using techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) can help identify anomalous metabolic patterns related to drug exposure. mdpi.com This approach has shown promise in distinguishing between users of fentanyl and other traditional drugs of abuse. mdpi.com

The table below highlights some of the advanced analytical techniques used in forensic toxicology for opioid analysis:

Analytical TechniqueApplication in Opioid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS)A gold standard technique for the identification and quantification of opioids and their metabolites. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highly sensitive and specific method for the simultaneous analysis of multiple opioids in various biological matrices. nih.govmedcraveonline.comnih.gov
Raman SpectroscopyUsed for the detection of trace levels of opioids, such as fentanyl, in complex mixtures. news-medical.net
Aptamer-Based SensorsOffer high specificity and affinity for targeting specific opioids, even at low concentrations. news-medical.net
Untargeted Metabolomics (e.g., UHPLC-QTOF-MS)Provides a comprehensive metabolic profile to identify biomarkers of drug exposure and differentiate between different types of opioid use. mdpi.commdpi.com

Q & A

What are the key distinctions between 3-acetylmorphine and 6-acetylmorphine in terms of pharmacological activity and metabolic pathways?

Level: Basic
Methodological Answer:
To differentiate these metabolites, researchers should employ receptor-binding assays (e.g., μ-opioid receptor affinity studies) and metabolic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS). Structural differences (3-O-acetyl vs. 6-O-acetyl groups) influence receptor interactions: 3-MAM exhibits negligible μ-receptor activity, while 6-MAM is 2–3× more potent than morphine . Metabolic pathways can be traced via radiolabeled heroin administration in animal models, followed by blood/brain tissue analysis to quantify conversion rates .

How can structural elucidation techniques resolve contradictions in reported μ-opioid receptor binding affinities of this compound?

Level: Advanced
Methodological Answer:
Discrepancies arise from variations in assay conditions (e.g., cell lines, pH, temperature). A systematic approach involves:

  • Molecular docking simulations to model 3-MAM’s interaction with μ-receptor isoforms.
  • Comparative binding assays using standardized receptor preparations (e.g., transfected HEK cells).
  • Meta-analysis of existing data with stratification by methodology (e.g., radioligand vs. functional assays) .

What analytical methods are most reliable for detecting this compound in complex biological matrices?

Level: Basic
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with diode-array detection are gold standards. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to isolate metabolites from conjugated forms. Validation parameters (e.g., LOD, LOQ) must adhere to ISO/IEC 17025 guidelines .

How can terahertz (THz) spectroscopy improve non-destructive identification of this compound in forensic samples?

Level: Advanced
Methodological Answer:
THz spectroscopy exploits unique absorption fingerprints of crystalline 3-MAM. Researchers should:

  • Prepare KBr pellets of pure 3-MAM and common adulterants (e.g., caffeine) for spectral library development.
  • Use principal component analysis (PCA) to distinguish overlapping peaks in street samples.
  • Validate results against reference standards (e.g., NIST-certified materials) .

What in vitro models best replicate this compound’s metabolic conversion in humans?

Level: Basic
Methodological Answer:
Primary hepatocyte cultures or liver microsomal assays are optimal. Key steps:

  • Incubate 3-MAM with NADPH-enriched microsomes to simulate cytochrome P450 activity.
  • Quantify metabolites (e.g., morphine) via LC-MS/MS.
  • Compare kinetic parameters (e.g., VmaxV_{max}, KmK_m) across species to assess translational relevance .

How do pH and temperature affect this compound’s stability in long-term storage?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies :

  • Store 3-MAM solutions at varying pH (2–10) and temperatures (−20°C to 40°C).
  • Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).
  • Apply Arrhenius kinetics to predict shelf-life under standard conditions (e.g., 4°C, pH 6.8) .

What ethical considerations are critical when designing human studies involving this compound detection?

Level: Basic
Methodological Answer:

  • Obtain IRB approval for protocols involving biological samples (e.g., urine, blood).
  • Ensure participant anonymity and compliance with UNODC guidelines for handling controlled substances.
  • Disclose risks of false positives/negatives in informed consent documents .

How can computational models predict this compound’s pharmacokinetics in polydrug-use scenarios?

Level: Advanced
Methodological Answer:
Develop physiologically based pharmacokinetic (PBPK) models integrating:

  • In vitro permeability data (e.g., blood-brain barrier transport).
  • Population pharmacokinetic parameters from heroin users.
  • Monte Carlo simulations to account for variability in CYP2D6/CYP3A4 activity .

What synthesis routes yield high-purity this compound for analytical reference standards?

Level: Basic
Methodological Answer:

  • Acetylation of morphine using acetic anhydride under anhydrous conditions.
  • Purify via recrystallization (e.g., ethanol/water mixtures).
  • Validate purity (>98%) using NMR and LC-QTOF-MS .

How can cross-disciplinary approaches address gaps in this compound’s neurotoxicological profile?

Level: Advanced
Methodological Answer:
Combine neuroimaging (e.g., fMRI in rodent models), transcriptomics (RNA-seq of opioid-sensitive neurons), and behavioral assays (e.g., conditioned place preference). Data integration via machine learning (e.g., random forests) can identify biomarkers of neurotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.